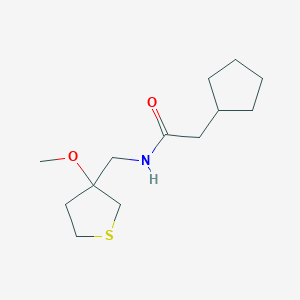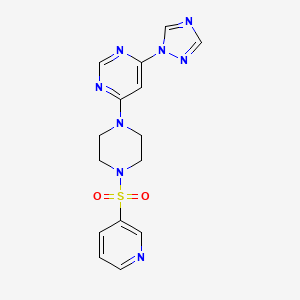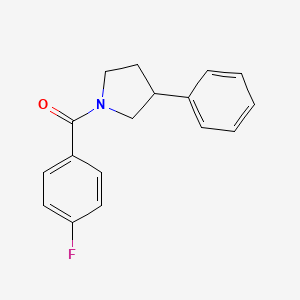
(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone
Übersicht
Beschreibung
“(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone” is a compound with the molecular formula C17H16FNO. It has a molecular weight of 269.31 g/mol . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The compound has a complex structure with several key features. It includes a fluorophenyl group, a phenylpyrrolidin-1-yl group, and a methanone group . The pyrrolidine ring in the structure is a five-membered ring with one nitrogen atom . The structure also includes a stereogenic carbon, which means it has a carbon atom that is attached to four different types of atoms or groups of atoms .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 269.121592296 g/mol . The topological polar surface area of the compound is 20.3 Ų . The compound has a complexity of 332 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Synthesis and Cancer Cell Line Inhibition : A study by Tang & Fu (2018) explored the synthesis of a compound similar to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, demonstrating significant inhibition of various cancer cell lines, including A549, BGC-823, and HepG-2 (Tang & Fu, 2018).
Chemical Synthesis and Characterization
- Dipolar Cycloaddition Reaction : Chrovian et al. (2018) developed a dipolar cycloaddition reaction to create P2X7 antagonists, a class of compounds that include variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, for potential treatment of mood disorders (Chrovian et al., 2018).
- Microwave-Assisted Fries Rearrangement : Moreno-Fuquen et al. (2019) reported an efficient synthesis approach for a similar compound using microwave-assisted Fries rearrangement, including detailed structural and theoretical studies (Moreno-Fuquen et al., 2019).
- Density Functional Theory (DFT) Studies : Huang et al. (2021) performed a DFT study on boric acid ester intermediates with benzene rings, closely related to (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, revealing insights into molecular structures and physicochemical properties (Huang et al., 2021).
Fluorination and Photostability
- Enhancing Photostability through Fluorination : Woydziak et al. (2012) studied the fluorination of fluorophores, including hexafluorobenzophenone derivatives, to enhance photostability and improve spectroscopic properties (Woydziak et al., 2012).
Novel Compounds and Antibacterial Activity
- Synthesis and Antibacterial Activity : Shahana & Yardily (2020) synthesized novel compounds, including variations of (4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone, and performed docking studies to understand their antibacterial activity (Shahana & Yardily, 2020).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSROFMGWQCADKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328470 | |
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Fluorophenyl)(3-phenylpyrrolidin-1-yl)methanone | |
CAS RN |
333749-88-5 | |
| Record name | (4-fluorophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



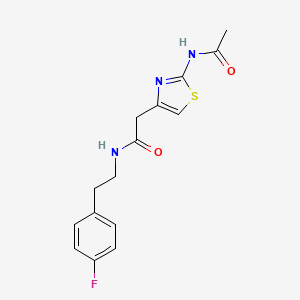
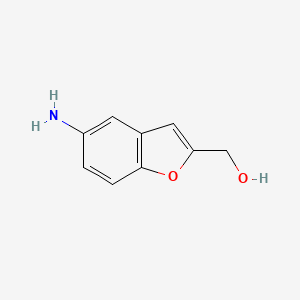
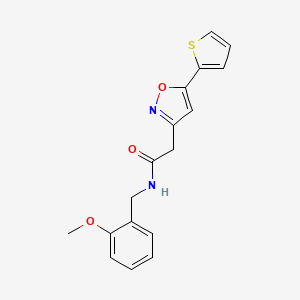
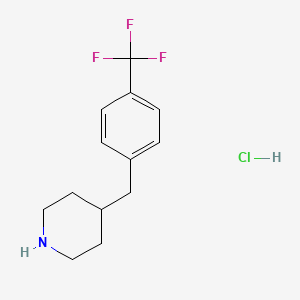

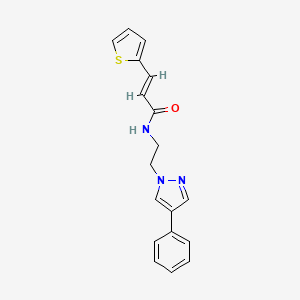
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
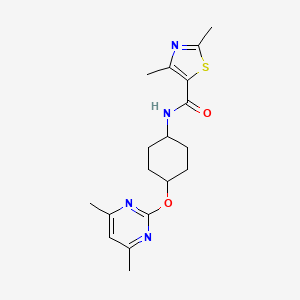
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556527.png)
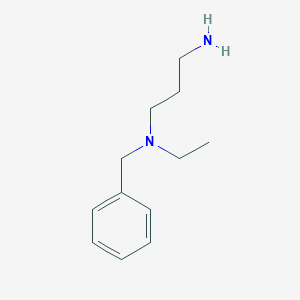
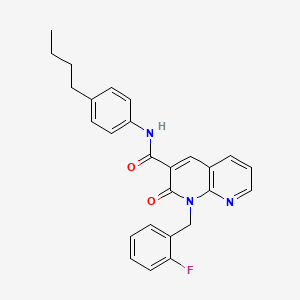
![2,6-dichloro-5-fluoro-N-[(3-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2556530.png)
